2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other thiazolidinones and thiazoles, such as:
Thiazolidine-2,4-dione: A simpler analog with similar biological activities.
2,4-thiazolidinedione: Known for its antidiabetic properties.
N-phenylthiazol-2-amine: Another thiazole derivative with antimicrobial properties.
What do you think about this detailed article? Is there anything else you would like to know?
Properties
Molecular Formula |
C21H13Cl2N3O3S2 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H13Cl2N3O3S2/c22-14-7-4-8-15(23)13(14)9-17-19(28)26(21(29)31-17)10-18(27)25-20-24-16(11-30-20)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,24,25,27)/b17-9- |
InChI Key |
OBRRGVMHJZTDDQ-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.